4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one
Description
Properties
IUPAC Name |
4,4-dimethyl-1-[(4-methylpiperidin-1-yl)methyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-4-6-13(7-5-10)9-14-11(15)8-12(14,2)3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUODDNTFREWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)CC2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features an azetidine ring substituted with a piperidine group, contributing to its unique pharmacological profile. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of azetidinones exhibit potent antimicrobial properties. A study on similar compounds demonstrated significant activity against various pathogens, including Bacillus anthracis , Staphylococcus aureus , and Candida albicans . The structure-activity relationship (SAR) analysis revealed that modifications in the azetidine ring significantly influenced antimicrobial efficacy.
| Compound | Target Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Bacillus anthracis | 5 µg/mL |
| 4b | Staphylococcus aureus | 10 µg/mL |
| 4c | Candida albicans | 15 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines. Notably, azetidinone derivatives have been reported to induce apoptosis in HeLa cells via both intrinsic and extrinsic pathways.
Case Study:
A study involving a series of azetidinone derivatives found that certain compounds exhibited IC50 values lower than those of established chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | HeLa | 12.5 |
| A2 | MDA-MB-361 | 15.0 |
| A3 | K562 | 10.0 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of azetidinone derivatives, suggesting their role in modulating neuroinflammation and oxidative stress. In vitro assays demonstrated that these compounds can reduce levels of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines in neuronal cell lines.
Mechanism of Action:
The proposed mechanisms include:
- Inhibition of NF-kB signaling pathway.
- Modulation of MAPK pathways.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have highlighted the compound's potential in anticancer therapy. For instance, derivatives of similar piperidine structures have been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Neurological Applications
Due to its piperidine moiety, the compound may interact with neurotransmitter systems. Research into similar compounds has indicated potential applications in treating neurodegenerative diseases by modulating cholinergic activity . The ability to cross the blood-brain barrier is crucial for such applications.
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of 4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one are under investigation to understand its efficacy and safety profile.
Inhibitory Effects on Enzymes
Preliminary studies suggest that this compound may inhibit specific enzymes related to disease pathways. For example, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a role in cancer progression .
Case Studies
Comparison with Similar Compounds
Structural Analogues of Azetidin-2-one Derivatives
Azetidin-2-one Core Modifications
Key Structural Insights :
- Substituent Influence : The 4-methylpiperidinylmethyl group may improve blood-brain barrier penetration compared to aryl or thiadiazole substituents in other analogs .
Piperidine-Modified Derivatives
Functional Comparisons :
- Anticancer Potential: The target compound shares the 4-methylpiperidinylmethyl motif with Compound 6f, a chalcone derivative showing potent antiproliferative activity.
Bioactivity Profile Correlation ()
A study analyzing 37 small molecules found that compounds with similar chemical structures (e.g., shared piperidine or azetidinone motifs) cluster into groups with comparable bioactivity profiles. For example:
- Piperidine-modified compounds often target membrane-associated proteins (e.g., ion channels, GPCRs).
- Azetidinones with bulky substituents (e.g., 4,4-dimethyl groups) may exhibit reduced off-target effects due to steric constraints .
Q & A
Q. What protocols ensure ethical compliance in disposal and environmental safety testing?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Test No. 301) and bioaccumulation (e.g., Test No. 305). For lab disposal, neutralize acidic/basic waste with sodium bicarbonate or citric acid before incineration. Document disposal methods in alignment with SDS recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
